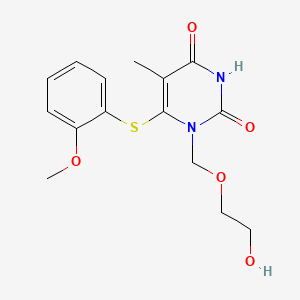
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a thymine base modified with hydroxyethoxy and methoxyphenylthio groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves several steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Methylation: The first step involves the introduction of a hydroxyethoxy methyl group to the thymine base. This can be achieved through a reaction with ethylene glycol and formaldehyde under acidic conditions.
Methoxyphenylthio Substitution: The next step involves the substitution of a hydrogen atom on the thymine base with a methoxyphenylthio group. This can be done using a thiol reagent such as 2-methoxyphenylthiol in the presence of a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxyphenylthio group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group can be replaced by other nucleophiles such as amines or halides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound can be studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: It may have potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs used in chemotherapy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy and methoxyphenylthio groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can be compared with other similar compounds, such as:
Acyclovir: A nucleoside analog used as an antiviral agent. Both compounds share structural similarities but differ in their specific functional groups and biological activities.
Zidovudine: Another nucleoside analog used in the treatment of HIV. It has a different mechanism of action and molecular structure compared to this compound.
Ganciclovir: Used to treat cytomegalovirus infections. It has a similar nucleoside structure but different substituents that confer distinct biological properties.
The uniqueness of this compound lies in its specific combination of hydroxyethoxy and methoxyphenylthio groups, which may impart unique biological activities and chemical reactivity.
Propiedades
Número CAS |
125056-63-5 |
|---|---|
Fórmula molecular |
C15H18N2O5S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-6-(2-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-8-7-18)14(10)23-12-6-4-3-5-11(12)21-2/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
Clave InChI |
UWJSDUZCLIJBEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



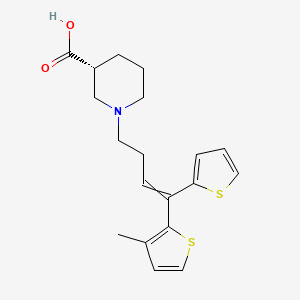
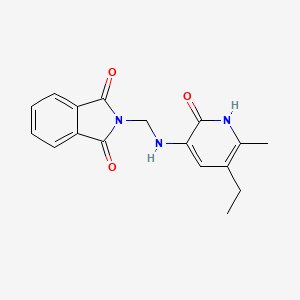
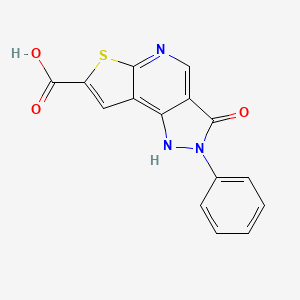

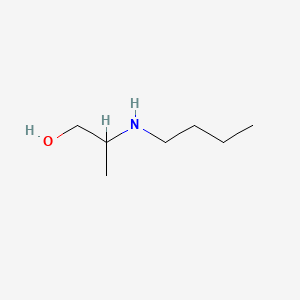

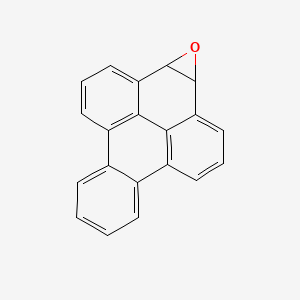


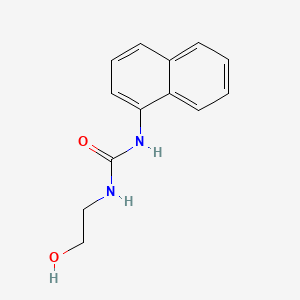


![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)
